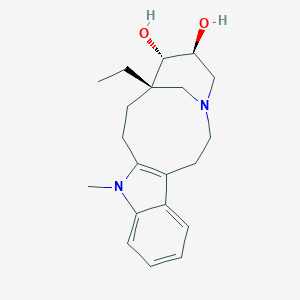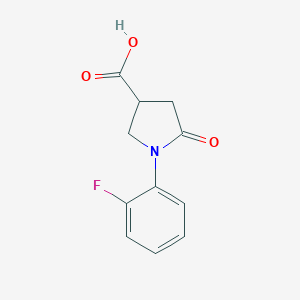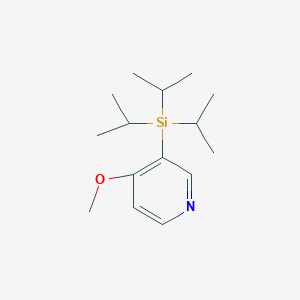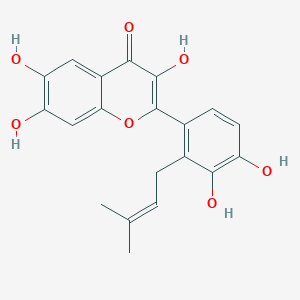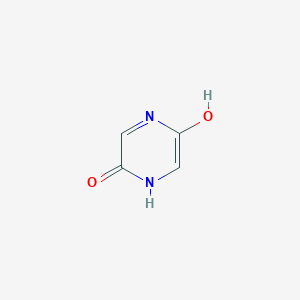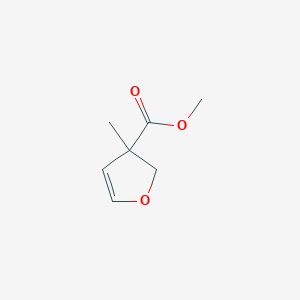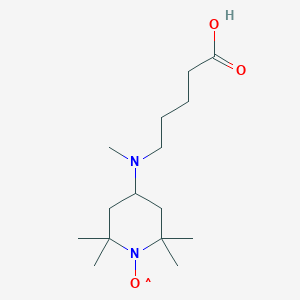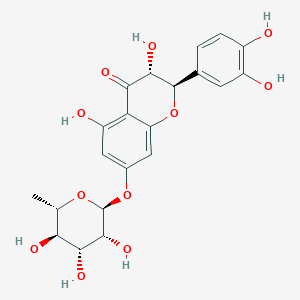
Taxifolin 7-O-rhamnoside
Vue d'ensemble
Description
- Its chemical formula is C21H22O11 , and its molecular weight is 450.39 g/mol .
- Notably, Taxifolin 7-rhamnoside exhibits antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
Taxifoline 7-rhamnoside: , or , is a flavonoid isolated from .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Taxifolin 7-rhamnoside are not widely documented. it is typically obtained through extraction from Hypericum japonicum.
- Industrial production methods may involve large-scale extraction and purification processes, but detailed protocols remain proprietary.
Chemical Reactions Analysis
- Taxifolin 7-rhamnoside can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Acid-catalyzed reactions with various nucleophiles (e.g., alcohols, amines).
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Taxifolin 7-rhamnoside finds applications in:
- Chemistry : As a model compound for studying flavonoid reactivity.
- Biology : Investigating its effects on cellular processes and signaling pathways.
- Medicine : Potential antimicrobial applications, especially against MRSA.
- Industry : Its antioxidant properties may be relevant in food and cosmetics.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved in its antibacterial activity need further exploration.
Comparison with Similar Compounds
- While Taxifoline 7-rhamnoside is unique due to its rhamnoside moiety, let’s consider similar compounds:
- Taxifolin (Dihydroquercetin) : The parent compound without the rhamnoside group.
- Quercetin : A related flavonoid with broader biological effects.
- Hyperoside : Another flavonoid glycoside found in Hypericum species.
Applications De Recherche Scientifique
- Taxifolin 7-rhamnoside finds applications in:
- Chemistry : As a model compound for studying flavonoid reactivity.
- Biology : Investigating its effects on cellular processes and signaling pathways.
- Medicine : Potential antimicrobial applications, especially against MRSA.
- Industry : Its antioxidant properties may be relevant in food and cosmetics.
Mécanisme D'action
Target of Action
Taxifolin 7-O-rhamnoside, a flavonoid isolated from Hypericum japonicum, has been found to exhibit antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial cells of MRSA, a type of bacteria that has developed resistance to many antibiotics.
Mode of Action
It is known that flavonoids, the class of compounds to which this compound belongs, often exert their effects by interacting with proteins or enzymes within the target cells . These interactions can alter the function of the target, leading to changes in cellular processes and ultimately resulting in the observed antibacterial effects .
Biochemical Pathways
It has been suggested that the compound’s antibacterial activity may be related to its ability to interfere with bacterial cell wall synthesis or protein production . Additionally, flavonoids are known to have antioxidant properties, and they may exert their effects through pathways related to oxidative stress .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their degree of glycosylation, the presence of other dietary components, and individual differences in metabolism .
Result of Action
The primary result of the action of this compound is its antibacterial effect against MRSA . This can lead to a reduction in bacterial load and potentially contribute to the resolution of infections caused by this pathogen.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as those found in the diet or produced by the body, can influence the absorption and metabolism of this compound, thereby affecting its bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
Taxifolin 7-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial proteins or enzymes to inhibit their function
Cellular Effects
This compound has been shown to have an impact on various types of cells. For instance, it has been reported to exhibit antibacterial activity against MRSA, indicating that it can influence bacterial cell function
Molecular Mechanism
It is known to exhibit antibacterial activity, suggesting that it may exert its effects at the molecular level by interacting with bacterial proteins or enzymes
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for Taxifolin 7-rhamnoside are not widely documented. it is typically obtained through extraction from Hypericum japonicum.
- Industrial production methods may involve large-scale extraction and purification processes, but detailed protocols remain proprietary.
Analyse Des Réactions Chimiques
- Taxifolin 7-rhamnoside can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Acid-catalyzed reactions with various nucleophiles (e.g., alcohols, amines).
- Major products depend on the specific reaction conditions and starting materials.
Comparaison Avec Des Composés Similaires
- While Taxifolin 7-rhamnoside is unique due to its rhamnoside moiety, let’s consider similar compounds:
- Taxifolin (Dihydroquercetin) : The parent compound without the rhamnoside group.
- Quercetin : A related flavonoid with broader biological effects.
- Hyperoside : Another flavonoid glycoside found in Hypericum species.
Propriétés
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-FHXNIQKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
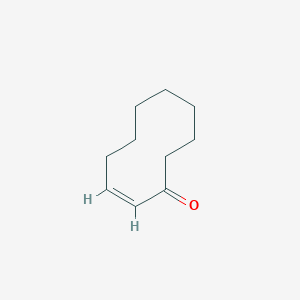
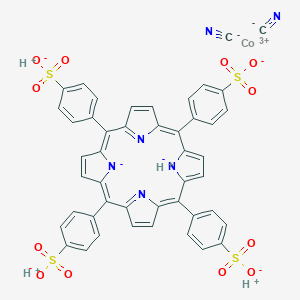
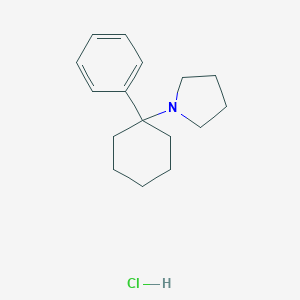
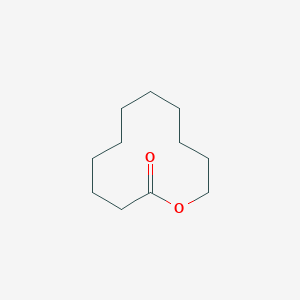
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)

